
(5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O3S and a molecular weight of 196.61 g/mol . It belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride typically involves the reaction of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol with chlorosulfonic acid. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
(5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including enzymes and receptors, by forming covalent bonds with nucleophilic residues such as amino acids . The specific pathways involved depend on the target molecule and the context of the reaction.
Comparaison Avec Des Composés Similaires
(5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides and oxadiazole derivatives:
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride share similar reactivity but differ in their substituents, which can affect their solubility and reactivity.
Oxadiazole Derivatives: Compounds such as (5-Methyl-1,3,4-oxadiazol-2-yl)methanol and (5-Methyl-1,3,4-oxadiazol-2-yl)methanesulfonamide have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C4H5ClN2O3S |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
(5-methyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3S/c1-3-6-7-4(10-3)2-11(5,8)9/h2H2,1H3 |
Clé InChI |
UQTCRTBCIBLJQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
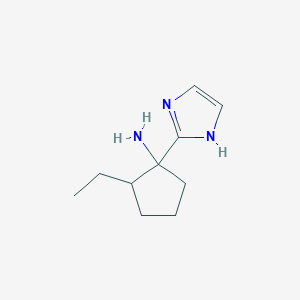
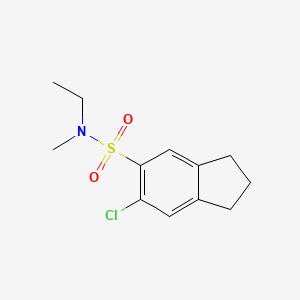

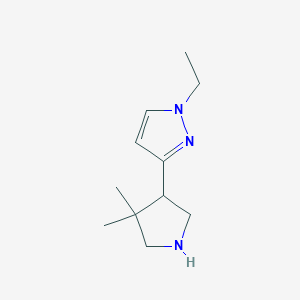
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)

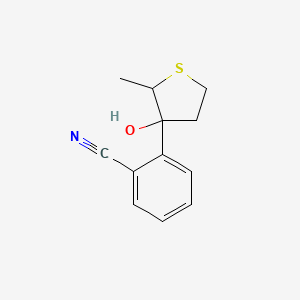
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
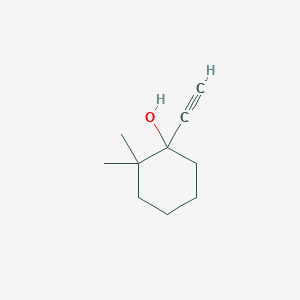
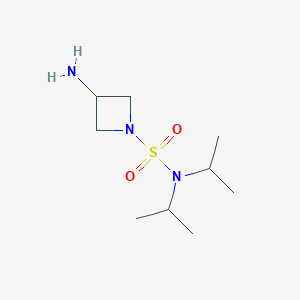

![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)
